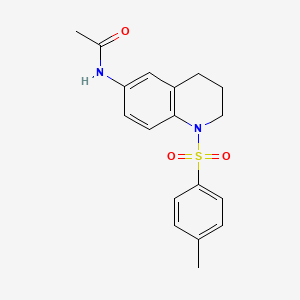
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a chemical compound. It is a derivative of 1,2,3,4-tetrahydroquinoline, which is a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines, which includes an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Studies have investigated the structural aspects and properties of related tetrahydroquinoline derivatives, focusing on their potential for forming salts, inclusion compounds, and their fluorescence properties. For instance, the structural aspects of amide-containing isoquinoline derivatives have been explored, revealing their ability to form gels or crystalline solids upon treatment with various mineral acids. These compounds have demonstrated enhanced fluorescence emission in host–guest complexes, indicating potential applications in materials science and sensor technology (Karmakar et al., 2007).
Antiproliferative Activities
Certain tetrahydroquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. Notably, some derivatives exhibited significant activity, particularly against nasopharyngeal carcinoma cell lines, suggesting potential utility in cancer therapy (Chen et al., 2013).
Antimalarial and Antiviral Activities
Derivatives of tetrahydroquinoline have been assessed for their antimalarial activities, with some showing potent inhibition against Plasmodium falciparum and Plasmodium berghei. These findings highlight the potential of tetrahydroquinoline derivatives as antimalarial agents (Guan et al., 2005). Additionally, novel anilidoquinoline derivatives have been synthesized and shown to possess significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus, providing a basis for further exploration in antiviral drug development (Ghosh et al., 2008).
Selective Sensing Applications
Tetrahydroquinoline-based fluorescent sensors have been developed for the selective detection of metal ions, such as cadmium and zinc. These sensors exhibit high selectivity and sensitivity, underlining their potential applications in environmental monitoring and analytical chemistry (Zhou et al., 2012).
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-8-17(9-6-13)24(22,23)20-11-3-4-15-12-16(19-14(2)21)7-10-18(15)20/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABNIXBVMZKNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

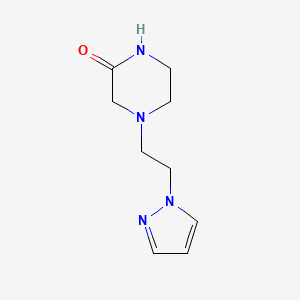
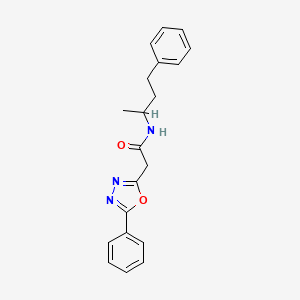
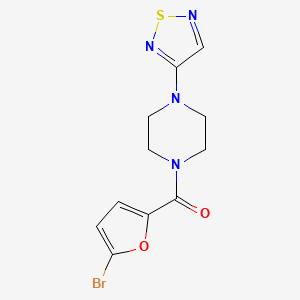
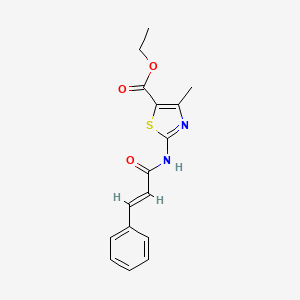
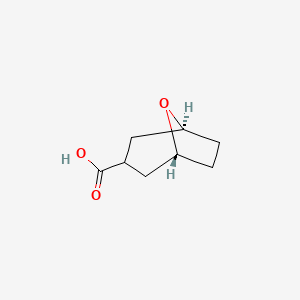
![1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B2452668.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)

![Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452672.png)
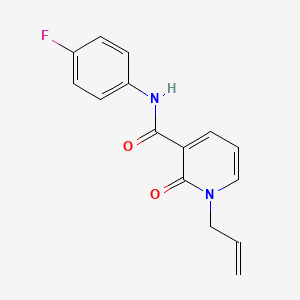
![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2452675.png)
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/no-structure.png)
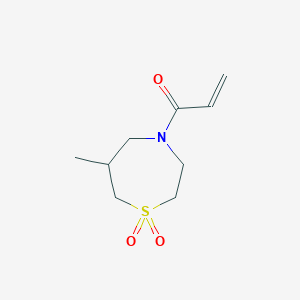
![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2452680.png)